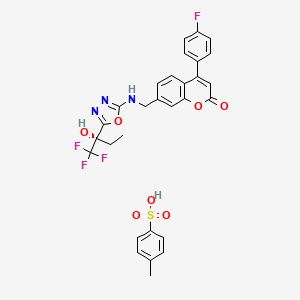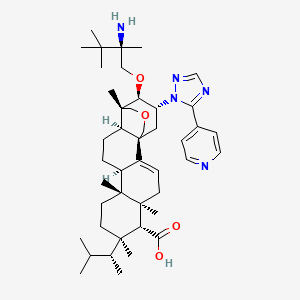
ML349
説明
ML-349 is a selective and reversible inhibitor of lysophospholipase 2 (LYPLA2; Kis = 230 and >10,000 nM for human recombinant LYPLA2 and LYPLA1, respectively). Treatment with ML-349 results in >95% inhibition of LYPLA2 with no change in the activity of 25 other serine hydrolases in BW5147 murine T cell hybridoma cells. ML-349 almost completely inhibits LYPLA2 in HEK293T and mouse T cells and in vivo in murine lung, heart, and kidneys. It partially inhibits LYPLA2 in murine brain.
Novel Selective inhibitor of LYPLA2; Antagonist of the human trace amine associated receptor 1 (TAAR1)
ML349 is a reversible APT2 inhibitor with Ki = 120 nM. This compound is highly selective within the serine hydrolase enzyme family, it could still interact with other cellular targets. In human cell lysates, biotinylated-ML349 enriches a recurring set of proteins, including metabolite kinases and flavin-dependent oxidoreductases that are potentially enhanced by avidity-driven multimeric interactions. This compound achieves target engagement and hydrolase selectivity in living mice.
科学的研究の応用
アシルタンパク質チオエステラーゼ2 (APT2) の阻害
This compound は、APT2 に対して IC50/Ki が 510 nM/230 nM の基質競合的な可逆的阻害剤です {svg_1}。脂質修飾タンパク質の代謝を理解するために不可欠な APT2 の活性を阻害することにより、細胞プロセスにおける APT2 の役割を研究するために使用されます。
パルミトイル化ダイナミクスの研究
This compound は、APT2 を阻害することで、研究者がタンパク質のパルミトイル化のダイナミクスを調査することを可能にします {svg_2}。この翻訳後修飾は、多くのタンパク質の膜局在化と機能に不可欠であり、this compound はその調節機構の理解に役立ちます。
免疫学
This compound は、マウス T 細胞における細胞性 APT2 活性を阻害することが示されています {svg_3}。この用途は、免疫学研究、特に T 細胞の活性化とシグナル伝達経路の理解において重要です。
生化学分析
Biochemical Properties
ML349 plays a significant role in biochemical reactions, particularly as an inhibitor of APT2 and LYPLA2 . It interacts with these enzymes, inhibiting their activity and thereby influencing the biochemical processes they are involved in . The nature of these interactions is characterized by the binding of this compound to the active sites of these enzymes, effectively blocking their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of APT2 and LYPLA2 . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to cause a slight activation of AKT in NRAS mutant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of APT2 and LYPLA2, inhibiting their function . This results in changes in gene expression and impacts various cellular processes. The binding interactions of this compound with these biomolecules are key to its mechanism of action .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with APT2 and LYPLA2
特性
IUPAC Name |
(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJPELUPZUEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ML349 (1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine) is a potent and selective inhibitor of acyl protein thioesterase 2 (APT2). [, ] It acts by competitively binding to the enzyme's active site, preventing the hydrolysis of palmitoylated proteins. [, ] While the exact downstream effects are still being elucidated, inhibiting APT2 can disrupt the palmitoylation cycle of proteins like NRAS, potentially altering their localization and signaling activity. [, ]
A: The molecular formula for this compound is C22H18N2O4S2, and its molecular weight is 438.53 g/mol. [] Information about its spectroscopic data can be found in the original research publications.
A: this compound exhibits high selectivity for APT2 over other serine hydrolases, including its close homolog APT1. [, ] This isoform selectivity makes it a valuable tool for dissecting the specific roles of APT2 in cellular processes. Additionally, this compound's reversible binding to APT2 allows for the study of dynamic palmitoylation events. []
A: Despite the high structural similarity between APT1 and APT2, this compound exhibits remarkable selectivity for APT2. Structural studies revealed that while the overall binding mode is similar, this compound adopts a distinct conformation within the active site of APT2. [] Specifically, the sulfonyl group of this compound forms hydrogen bonds with active site water molecules, indirectly interacting with the catalytic triad and oxyanion hole of APT2. [] These interactions are not observed in the APT1-ML348 complex, highlighting the role of subtle structural differences in achieving selectivity. []
A: While detailed pharmacokinetic data for this compound is limited in the provided literature, a study utilizing a biotinylated version of this compound (biotinylated-ML349) in human cell lysates provided insights into its potential off-target interactions. [] The study identified weak binding to metabolite kinases and flavin-dependent oxidoreductases, likely driven by avidity effects of the biotin tag. [] These findings highlight the importance of further investigating the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)




![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)


![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)
